4-bromobutyl(triphenyl)phosphanium;hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromobutyl(triphenyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with 1,4-dibromobutane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the phosphonium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-bromobutyl(triphenyl)phosphanium;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cycloaddition Reactions: It can be involved in 1,3-dipolar cycloaddition reactions with azides to form triazoles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include azides, thiols, and amines.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Temperature: Reactions are often conducted at elevated temperatures to increase reaction rates.
Major Products
Triazoles: Formed from cycloaddition reactions with azides.
Substituted Phosphonium Salts: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4-bromobutyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various organic compounds, including heterocycles and polymers.
Biology: Employed in the study of biological systems, particularly in the modification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-bromobutyl(triphenyl)phosphanium;hydrobromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium group can stabilize positive charges, making it a versatile intermediate in organic synthesis. The bromine atom can be readily replaced by other nucleophiles, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- (4-bromobutyl)triphenylphosphonium chloride
- (4-bromobutyl)triphenylphosphonium iodide
- (4-bromobutyl)triphenylphosphonium fluoride
Uniqueness
4-bromobutyl(triphenyl)phosphanium;hydrobromide is unique due to its specific reactivity and stability. The presence of the bromine atom allows for versatile substitution reactions, and the triphenylphosphonium group provides stability and reactivity in various chemical environments .
Properties
Molecular Formula |
C22H24Br2P+ |
---|---|
Molecular Weight |
479.2 g/mol |
IUPAC Name |
4-bromobutyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C22H23BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1; |
InChI Key |
BJDNCJGRAMGIRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
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